Lead niobate

Description

Properties

IUPAC Name |

(dioxoniobiooxy-λ2-plumbanyl)oxy-dioxoniobium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nb.6O.Pb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQKHVBXBQZGBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

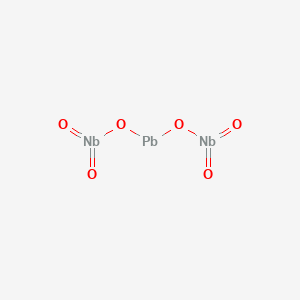

Canonical SMILES |

O=[Nb](=O)O[Pb]O[Nb](=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nb2O6Pb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12034-88-7 |

Source

|

| Record name | Lead diniobium hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Lead Niobate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of lead niobate (PbNb₂O₆), a material of significant interest due to its ferroelectric and piezoelectric properties. This document details the crystallographic phases, experimental protocols for structural determination, and the relationship between its structure and functional properties.

Introduction to this compound Crystal Structures

This compound primarily exists in two polymorphic forms: a metastable orthorhombic phase and a stable rhombohedral phase. The orthorhombic polymorph is particularly notable for its ferroelectric and piezoelectric characteristics, making it a candidate for various applications, including sensors and actuators. A thorough understanding of its crystal structure is paramount for optimizing its synthesis and tailoring its properties for specific technological uses.

Crystallographic Data of this compound Polymorphs

The crystal structures of the orthorhombic and rhombohedral phases of this compound have been determined through advanced diffraction techniques. The key crystallographic data are summarized in the tables below.

Table 1: Crystallographic Data for Orthorhombic this compound (PbNb₂O₆)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pba2 (No. 32) |

| Lattice Parameters | a = 17.65 Å |

| b = 17.96 Å | |

| c = 7.77 Å | |

| Unit Cell Volume | 2461.9 ų |

| Formula Units (Z) | 10 |

| Curie Temperature | >570 °C[1] |

Data sourced from Rietveld refinement of X-ray diffraction data.

Table 2: Atomic Coordinates for Orthorhombic this compound (PbNb₂O₆)

| Atom | Wyckoff Position | x | y | z |

| Pb1 | 4c | 0.088 | 0.175 | 0.250 |

| Pb2 | 4c | 0.339 | 0.000 | 0.250 |

| Pb3 | 2a | 0.000 | 0.000 | 0.250 |

| Nb1 | 4c | 0.209 | 0.086 | 0.000 |

| Nb2 | 4c | 0.000 | 0.000 | 0.000 |

| Nb3 | 2b | 0.500 | 0.000 | 0.000 |

| O1 | 4c | 0.125 | 0.125 | 0.000 |

| O2 | 4c | 0.250 | 0.000 | 0.000 |

| O3 | 4c | 0.000 | 0.250 | 0.000 |

| O4 | 4c | 0.375 | 0.125 | 0.250 |

| O5 | 4c | 0.125 | 0.375 | 0.250 |

| O6 | 2a | 0.000 | 0.000 | 0.500 |

Representative atomic coordinates for the complex orthorhombic structure.

Table 3: Crystallographic Data for Rhombohedral this compound (PbNb₂O₆)

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R3 (No. 146)[2][3][4] |

| Lattice Parameters (Hexagonal setting) | a = 10.55 Å |

| c = 13.78 Å | |

| Unit Cell Volume | 1327.5 ų |

| Formula Units (Z) | 9 |

Data determined from powder X-ray and neutron diffraction data.[2][3][4]

Experimental Protocols

Synthesis of this compound Ceramics

The solid-state reaction method is a common technique for the synthesis of polycrystalline this compound.

Materials:

-

Lead(II) oxide (PbO, 99.9%+ purity)

-

Niobium(V) oxide (Nb₂O₅, 99.9%+ purity)

Procedure:

-

Stoichiometric Mixing: Accurately weigh PbO and Nb₂O₅ powders in a 1:1 molar ratio.

-

Milling: Wet mill the powders in ethanol (B145695) using a planetary ball mill with zirconia grinding media for 24 hours to ensure homogeneous mixing.

-

Drying: Dry the resulting slurry at 80°C for 12 hours to evaporate the ethanol.

-

Calcination: Calcine the dried powder in an alumina (B75360) crucible at 850°C for 4 hours in air to form the this compound precursor.

-

Pelletizing: Grind the calcined powder and press it into pellets of desired dimensions using a hydraulic press at approximately 200 MPa.

-

Sintering:

-

For Orthorhombic Phase: Sinter the pellets at 1250°C for 2 hours in a lead-rich atmosphere (using a sealed crucible with excess PbO powder) to minimize lead loss. Subsequently, quench the pellets to room temperature by rapid cooling in air.

-

For Rhombohedral Phase: Sinter the pellets at 1200°C for 4 hours followed by slow cooling to room temperature.

-

X-ray Diffraction (XRD) and Rietveld Refinement

XRD is the primary technique for phase identification and crystal structure determination of this compound.

Instrumentation and Parameters:

-

Diffractometer: A high-resolution powder X-ray diffractometer.

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

-

Operating Voltage and Current: 40 kV and 40 mA.

-

Scan Type: Continuous scan.

-

2θ Range: 10° to 90°.

-

Step Size: 0.02°.

-

Time per Step: 1 second.

Rietveld Refinement Procedure:

-

Data Import: Import the collected XRD data into a Rietveld refinement software (e.g., GSAS-II, FullProf).

-

Phase Identification: Identify the crystalline phases present by comparing the experimental pattern with standard diffraction databases (e.g., ICDD PDF-4+).

-

Initial Model: Input the initial structural model, including the space group and approximate lattice parameters for the identified this compound phase.

-

Refinement Sequence:

-

Refine the scale factor and background parameters.

-

Refine the unit cell parameters.

-

Refine the peak profile parameters (e.g., Caglioti parameters U, V, W) to model the peak shape.

-

Refine the atomic coordinates and isotropic displacement parameters (Biso).

-

-

Goodness-of-Fit: Monitor the goodness-of-fit (χ²) and R-factors (Rwp, Rp) to assess the quality of the refinement. A good refinement is indicated by a low χ² value (typically < 2) and visually good agreement between the observed and calculated diffraction patterns.

Transmission Electron Microscopy (TEM) Sample Preparation

TEM is used to investigate the local crystal structure, defects, and domain morphology.

Procedure for Ceramic Pellets:

-

Slicing and Grinding: Cut a thin slice (approximately 500 µm) from the sintered pellet using a diamond saw. Mechanically grind the slice to a thickness of about 100 µm using silicon carbide papers of decreasing grit size.

-

Dimpling: Create a dimple in the center of the slice using a dimple grinder, reducing the central thickness to approximately 20 µm.

-

Ion Milling:

-

Use a precision ion polishing system (PIPS) with Ar⁺ ions.

-

Initial milling at a high angle (e.g., 10°) and high voltage (e.g., 5 keV) to create a perforation.

-

Final polishing at a low angle (e.g., 3-5°) and low voltage (e.g., 2-3 keV) to remove amorphous surface layers and achieve an electron-transparent area around the perforation.

-

-

Carbon Coating: Apply a thin conductive carbon coat to the sample to prevent charging under the electron beam.

Visualizations of Processes and Relationships

Synthesis and Phase Determination Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound and the determination of its crystal phase.

Temperature-Induced Phase Transition in this compound

This compound undergoes a phase transition from the ferroelectric orthorhombic phase to a paraelectric tetragonal phase at its Curie temperature.

References

An In-depth Technical Guide to the Synthesis of Lead Niobate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for producing lead niobate (PbNb₂O₆) nanoparticles. It is designed to furnish researchers and professionals in materials science and drug development with detailed experimental protocols and comparative data to support the advancement of their work with these functional nanomaterials. This document outlines four core synthesis techniques: solid-state reaction, sol-gel, hydrothermal, and chemical precipitation methods.

Introduction to this compound Nanoparticles

This compound (PbNb₂O₆) is a ferroelectric material with a perovskite crystal structure that exhibits piezoelectric, pyroelectric, and nonlinear optical properties. In nanoparticle form, these properties can be tailored and enhanced, opening up possibilities for applications in advanced drug delivery systems, bio-imaging, and as components in sensitive diagnostic tools. The synthesis method employed is critical as it dictates the nanoparticles' size, morphology, crystallinity, and, consequently, their functional properties. The choice of a particular synthesis route will depend on the desired characteristics of the nanoparticles and the specific application requirements.

Comparative Overview of Synthesis Methods

The selection of a synthesis method for this compound nanoparticles is a critical step that influences the final properties of the material. The following tables provide a summary of quantitative data associated with the different synthesis routes, allowing for an informed decision based on the desired nanoparticle characteristics and process parameters.

Table 1: Comparison of Precursor Materials and Solvents

| Synthesis Method | Lead Precursor | Niobium Precursor | Solvents/Media |

| Solid-State Reaction | Lead(II) oxide (PbO) | Niobium(V) oxide (Nb₂O₅) | None (dry process) |

| Sol-Gel | Lead acetate (B1210297) trihydrate (Pb(CH₃COO)₂·3H₂O) | Niobium(V) ethoxide (Nb(OCH₂CH₃)₅) | 2-Methoxyethanol (B45455), Acetic acid |

| Hydrothermal | Lead nitrate (B79036) (Pb(NO₃)₂) | Niobium(V) oxide (Nb₂O₅) or Niobium pentachloride (NbCl₅) | Deionized water, Mineralizers (e.g., KOH) |

| Chemical Precipitation | Lead nitrate (Pb(NO₃)₂) | Niobium hydroxide (B78521) (Nb(OH)₅) or Peroxo-niobium complex | Deionized water, pH adjusting agent (e.g., NH₄OH) |

Table 2: Comparison of Reaction Conditions and Resulting Nanoparticle Properties

| Synthesis Method | Temperature (°C) | Time | Pressure | Typical Nanoparticle Size |

| Solid-State Reaction | 800 - 1100 (Calcination) | Several hours | Atmospheric | 50 - 500 nm (post-milling) |

| Sol-Gel | 70 - 100 (Gelation), 500 - 800 (Calcination) | Hours to days | Atmospheric | 20 - 100 nm |

| Hydrothermal | 150 - 250 | 12 - 48 hours | Autogenous | 30 - 150 nm |

| Chemical Precipitation | Room Temperature - 90 | 1 - 4 hours | Atmospheric | 20 - 50 nm (pre-calcination)[1] |

Experimental Protocols and Methodologies

The following sections provide detailed experimental protocols for each of the four primary synthesis methods. It is important to note that while the solid-state reaction is well-documented for bulk this compound, detailed protocols for the synthesis of this compound nanoparticles via wet chemical routes are less common in the literature. Therefore, the sol-gel, hydrothermal, and chemical precipitation protocols provided are representative procedures adapted from the synthesis of similar lead-based niobate compounds.

Solid-State Reaction Method

The solid-state reaction method is a conventional and straightforward approach for synthesizing ceramic powders from solid precursors. The process involves intimately mixing the precursor powders and heating them to high temperatures to facilitate the chemical reaction and formation of the desired product. To obtain nanoparticles, a high-energy ball milling step is typically incorporated.

-

Precursor Preparation: Stoichiometric amounts of high-purity lead(II) oxide (PbO) and niobium(V) oxide (Nb₂O₅) powders are weighed in a 1:1 molar ratio.

-

Mixing: The powders are intimately mixed in an agate mortar and pestle for at least 30 minutes to ensure homogeneity.

-

High-Energy Ball Milling: The mixed powder is placed in a high-energy planetary ball mill with zirconia or tungsten carbide vials and balls. Milling is performed for 4 to 8 hours to reduce the particle size and enhance reactivity.

-

Calcination: The milled powder is transferred to an alumina (B75360) crucible and calcined in a muffle furnace at a temperature between 800°C and 1100°C for 2 to 4 hours. The heating and cooling rates are typically controlled at 5°C/min.

-

Post-Calcination Milling (Optional): If agglomeration has occurred during calcination, a gentle milling step may be performed to break up the agglomerates.

-

Characterization: The resulting this compound nanoparticles are characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal phase, and scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to analyze the morphology and size distribution.

Sol-Gel Synthesis

The sol-gel method is a wet-chemical technique that involves the evolution of a network of inorganic polymers from a colloidal solution (sol) that is then gelated to form a solid (gel). This method offers excellent control over the purity, homogeneity, and particle size of the final product.

-

Lead Precursor Solution: Lead acetate trihydrate is dissolved in 2-methoxyethanol in a flask and refluxed at approximately 120°C for 1 hour to remove the water of hydration.

-

Niobium Precursor Solution: In a separate flask, niobium(V) ethoxide is dissolved in 2-methoxyethanol and stirred until a clear solution is obtained.

-

Mixing: The lead precursor solution is cooled to room temperature and then slowly added to the niobium precursor solution under constant stirring.

-

Hydrolysis and Condensation: A mixture of deionized water and acetic acid (as a catalyst) in 2-methoxyethanol is added dropwise to the combined precursor solution to initiate hydrolysis and condensation reactions. The molar ratio of water to metal alkoxides is a critical parameter to control the gelation process.

-

Gelation: The resulting sol is aged at a constant temperature, typically around 70°C, for 24 hours or until a transparent gel is formed.

-

Drying: The wet gel is dried in an oven at approximately 100°C to remove the solvent, resulting in a xerogel.

-

Calcination: The xerogel is ground into a fine powder and calcined in a furnace at a temperature ranging from 500°C to 800°C to crystallize the this compound nanoparticles and remove residual organics.

-

Characterization: The synthesized nanoparticles are characterized by XRD, SEM, and TEM.

Hydrothermal Synthesis

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. This method is advantageous for producing highly crystalline nanoparticles with controlled morphology.

-

Precursor Solution: An aqueous solution of lead nitrate is prepared. A separate suspension of niobium(V) oxide in deionized water is prepared.

-

pH Adjustment: A mineralizer, such as a concentrated solution of potassium hydroxide (KOH), is added to the niobium oxide suspension to facilitate its dissolution and to control the pH of the final reaction mixture. The lead nitrate solution is then slowly added to the niobium solution under vigorous stirring.

-

Autoclave Treatment: The resulting precursor solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a temperature between 150°C and 250°C for 12 to 48 hours.

-

Cooling and Collection: After the reaction, the autoclave is allowed to cool down to room temperature naturally. The resulting precipitate is collected by centrifugation or filtration.

-

Washing: The collected powder is washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: The washed nanoparticles are dried in an oven at around 80°C overnight.

-

Characterization: The final product is characterized for its phase, morphology, and size using XRD, SEM, and TEM.

Chemical Precipitation Method

Chemical precipitation is a straightforward and scalable method for nanoparticle synthesis that involves the formation of an insoluble precipitate from a solution. The particle size can be controlled by adjusting parameters such as precursor concentration, temperature, and pH.

-

Precursor Solutions: Separate aqueous solutions of lead nitrate and a soluble niobium precursor, such as a peroxo-niobium complex, are prepared.[1] The peroxo-niobium complex can be synthesized by dissolving niobium hydroxide in a mixture of nitric acid and hydrogen peroxide.[1]

-

Mixing: The lead and niobium precursor solutions are mixed together in the desired stoichiometric ratio.

-

Precipitation: A precipitating agent, such as ammonium (B1175870) hydroxide (NH₄OH), is added dropwise to the mixed solution under constant stirring until the precipitation is complete. The pH of the solution is carefully monitored and controlled during this step.

-

Aging: The resulting precipitate is aged in the mother liquor for a period of 1 to 4 hours to allow for particle growth and stabilization.

-

Washing and Collection: The precipitate is separated by centrifugation or filtration and washed repeatedly with deionized water to remove ionic impurities.

-

Drying: The washed precipitate is dried in an oven at approximately 100°C to obtain a fine powder.

-

Calcination: The dried powder is calcined at a temperature between 400°C and 800°C to induce crystallization into the this compound phase.[1]

-

Characterization: The final nanoparticles are characterized using XRD, SEM, and TEM.

Conclusion

The synthesis of this compound nanoparticles can be achieved through various methods, each with its own set of advantages and challenges. The solid-state reaction is a simple and scalable method, but often requires high temperatures and post-synthesis milling. Wet-chemical methods like sol-gel, hydrothermal, and chemical precipitation offer better control over particle size and morphology at lower temperatures. The choice of the optimal synthesis route will be dictated by the specific requirements of the intended application, balancing factors such as desired particle characteristics, cost, and scalability. This guide provides the foundational knowledge and detailed protocols to enable researchers to synthesize this compound nanoparticles with tailored properties for a wide range of applications in research, diagnostics, and therapeutics.

References

Navigating the Complex Landscape of Lead Niobate Perovskite Phase Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical aspects of lead niobate perovskite (PbNb₂O₆) phase stability, a key factor in harnessing its unique ferroelectric and piezoelectric properties for advanced applications. This document provides a comprehensive overview of the material's polymorphic nature, the intricate interplay of temperature and synthesis conditions that govern phase selection, and detailed experimental protocols for the controlled synthesis of desired phases.

The Dichotomy of this compound: Orthorhombic vs. Rhombohedral Phases

Lead metaniobate (PbNb₂O₆) primarily exists in two distinct crystalline forms: a metastable orthorhombic phase and a stable rhombohedral phase. The orthorhombic polymorph is of significant technological interest due to its ferroelectric and piezoelectric properties, making it a candidate for high-temperature sensors and actuators. In contrast, the rhombohedral phase is non-piezoelectric.

The stabilization of the desired metastable orthorhombic phase is a central challenge in the material processing of this compound. This is primarily due to the propensity of the material to form the thermodynamically stable rhombohedral phase upon slow cooling from high temperatures. Furthermore, the formation of a competing, non-perovskite pyrochlore (B1171951) phase can occur, which is detrimental to the desired ferroelectric properties.

Key Characteristics of this compound Phases:

| Phase | Crystal System | Space Group | Key Properties | Stability |

| Orthorhombic | Orthorhombic | Cmm2 | Ferroelectric, Piezoelectric | Metastable |

| Rhombohedral | Rhombohedral | R3 | Non-ferroelectric | Stable |

| Pyrochlore | Cubic | - | Non-ferroelectric, Detrimental | Can be stable under certain conditions |

Phase Transitions and Stability Factors

The transition between the different phases of this compound is predominantly governed by temperature. The ferroelectric orthorhombic phase exhibits a high Curie temperature (Tc) of over 570°C, at which it undergoes a phase transition to a paraelectric tetragonal state.[1][2] Rapidly cooling (quenching) the material from a temperature where the tetragonal phase is stable is a critical step to obtain the metastable orthorhombic phase at room temperature.[3][4] Slow cooling, conversely, allows the material to transform into the thermodynamically more stable, non-ferroelectric rhombohedral phase.

Doping with other elements is another strategy to influence phase stability. For instance, the addition of Eu³⁺ has been shown to promote the formation of the orthorhombic symmetry in PbNb₂O₆.

Below is a diagram illustrating the temperature-induced phase transitions in this compound.

Experimental Protocols for Phase-Controlled Synthesis

The synthesis of phase-pure this compound, particularly the metastable orthorhombic form, requires precise control over experimental parameters. The following sections detail common synthesis methodologies.

Solid-State Reaction Method

This is a conventional method for producing ceramic materials from solid precursors. The key to obtaining the orthorhombic phase is the rapid cooling (quenching) step.

Experimental Workflow for Solid-State Synthesis of Orthorhombic PbNb₂O₆:

Detailed Protocol:

-

Precursor Preparation:

-

Weigh stoichiometric amounts of high-purity lead(II) oxide (PbO) and niobium(V) oxide (Nb₂O₅) powders. An excess of PbO (e.g., 2 wt%) is often added to compensate for lead loss due to volatilization at high temperatures.[3]

-

Thoroughly mix the powders, typically by ball milling in a suitable medium like ethanol (B145695) for several hours to ensure homogeneity.

-

Dry the mixed powder to remove the solvent.

-

-

Calcination and Sintering:

-

Calcine the dried powder at a temperature around 1050°C for approximately 3.5 hours.[3]

-

Press the calcined powder into pellets.

-

Perform a two-step sintering process. The first sintering can be at a higher temperature (e.g., 1290°C for 1 hour) followed by a second sintering at a slightly lower temperature (e.g., 1270°C for 5 hours).[3]

-

-

Phase Selection:

-

For the Orthorhombic Phase: Immediately after the final sintering step, rapidly cool (quench) the pellets to room temperature. This can be achieved by removing them from the furnace and exposing them to ambient air or by quenching in oil.

-

For the Rhombohedral Phase: Allow the pellets to cool down slowly within the furnace to room temperature.

-

Molten Salt Synthesis

This method utilizes a molten salt as a flux to facilitate the reaction between precursors at lower temperatures than solid-state reactions, often yielding well-formed crystallites.

Experimental Workflow for Molten Salt Synthesis of PbNb₂O₆:

Detailed Protocol:

-

Precursor and Salt Preparation:

-

Weigh stoichiometric amounts of PbO and Nb₂O₅ powders.

-

Weigh a salt flux, such as an equimolar mixture of NaCl and KCl. The weight ratio of reactants to salt can be varied.

-

Mix the precursors and the salt flux thoroughly, for instance, by ball milling.

-

-

Heat Treatment:

-

Place the mixture in a crucible and heat it in a furnace to a temperature above the melting point of the salt mixture (e.g., 850-1050°C) and hold for several hours.[8]

-

-

Product Recovery:

-

After cooling, wash the product repeatedly with hot deionized water to dissolve and remove the salt flux.

-

Filter and dry the resulting PbNb₂O₆ powder. This method has been shown to produce needle-like particles of the orthorhombic phase.[8]

-

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution at elevated temperatures and pressures. This method can produce fine, crystalline nanoparticles. While a specific detailed protocol for PbNb₂O₆ was not found in the reviewed literature, the general principles for perovskite synthesis can be applied.

General Procedural Considerations:

-

Precursors: Water-soluble lead and niobium salts (e.g., nitrates, chlorides, or acetates) are typically used.

-

Mineralizer: A mineralizer, such as a strong base (e.g., KOH or NaOH), is added to control the pH and facilitate the dissolution and recrystallization of the precursors.

-

Reaction Conditions: The precursor solution is sealed in a Teflon-lined autoclave and heated to temperatures typically ranging from 150 to 250°C for several hours to days.

-

Product Recovery: After the reaction, the autoclave is cooled, and the resulting powder is collected by filtration, washed with deionized water and ethanol, and then dried.

The precise control of precursor concentration, pH, temperature, and reaction time is crucial for obtaining the desired phase and morphology.

Characterization Techniques

To ascertain the phase purity and crystalline structure of the synthesized this compound, a combination of characterization techniques is essential:

-

X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases present in the sample by comparing the experimental diffraction pattern with standard patterns for orthorhombic, rhombohedral, and pyrochlore phases. Rietveld refinement of the XRD data can provide detailed structural information, including lattice parameters.

-

Scanning Electron Microscopy (SEM): SEM is used to investigate the morphology, grain size, and microstructure of the synthesized powders or ceramics.

-

Transmission Electron Microscopy (TEM): TEM provides higher resolution imaging of the microstructure and can be used for selected area electron diffraction (SAED) to determine the crystal structure of individual grains.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques can be used to study phase transitions and the thermal stability of the material.

Conclusion

The phase stability of this compound perovskite is a complex interplay of thermodynamics and kinetics. While the rhombohedral phase is thermodynamically stable, the technologically important ferroelectric orthorhombic phase can be obtained through carefully controlled synthesis routes, with rapid quenching from high temperatures being a critical step. The formation of an undesirable pyrochlore phase must also be managed. Solid-state reaction and molten salt synthesis are well-documented methods for producing the orthorhombic phase. Although less specific information is available for the hydrothermal synthesis of PbNb₂O₆, it presents a promising route for the production of nanoscale materials. A thorough understanding and precise control of the synthesis parameters, coupled with comprehensive material characterization, are paramount for unlocking the full potential of this compound perovskites in advanced technological applications.

References

- 1. Perovskite (structure) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. High Temperature XRD of Phase Transition in Piezoelectric PbNb2O6 across its Curie temperature – Material Science Research India [materialsciencejournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Pressure effects on the structures and electronic properties of halide perovskite CsPbX3 (X = I, Br, Cl) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Pressure-Induced Phase Transition versus Amorphization in Hybrid Methylammonium Lead Bromide Perovskite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. seramikdergisi.org [seramikdergisi.org]

A Technical Guide to the Physical Properties of Lead Niobate Thin Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of lead niobate (PbNb₂O₆) thin films, with a focus on their structural, electrical, and optical characteristics. This document details the experimental protocols for the synthesis and characterization of these films and presents quantitative data to support further research and development.

Introduction

This compound (PbNb₂O₆) is a ferroelectric material belonging to the tungsten-bronze family. It is a promising candidate for various applications, including high-temperature piezoelectric transducers, non-volatile memory, and electro-optic devices, owing to its high Curie temperature (approximately 570°C), significant piezoelectric properties, and large electromechanical coupling anisotropy. The synthesis of high-quality this compound thin films is crucial for the development of miniaturized and integrated devices. However, the fabrication of the ferroelectric orthorhombic phase can be challenging due to the potential stabilization of non-ferroelectric phases during processing. This guide explores the key physical properties and the methodologies to produce and characterize high-quality this compound thin films.

Physical Properties of this compound Thin Films

The physical properties of this compound thin films are highly dependent on their crystal structure, which in turn is influenced by the deposition technique and process parameters.

Structural Properties

This compound thin films can exist in several polymorphic forms, with the two most common being the rhombohedral and orthorhombic structures. The ferroelectric properties are associated with the metastable orthorhombic phase.[1] The stabilization of this phase is a critical factor in achieving desirable electrical properties.

The crystal structure of the films is significantly influenced by the deposition temperature and the oxygen partial pressure during growth.[2] At lower deposition temperatures, a rhombohedral phase, which is paraelectric at room temperature, is often observed. As the deposition temperature is increased to a range of 400°C to 600°C, the films start to develop the desired orthorhombic structure.[1][2] Furthermore, a sufficient oxygen pressure during deposition is crucial to suppress the formation of lead-deficient phases and to obtain a pure orthorhombic-PbNb₂O₆ structure.[1][2]

Electrical Properties

The ferroelectric nature of orthorhombic this compound thin films gives rise to a switchable spontaneous polarization, which is characterized by a hysteresis loop in the polarization versus electric field (P-E) curve. Key electrical parameters are summarized in the table below.

| Property | Value | Deposition Method | Reference |

| Remanent Polarization (Pᵣ) | 6.7 µC/cm² | Pulsed Laser Deposition | [2] |

| 15 µC/cm² | Sputtering with Pulsed Thermal Processing | [3] | |

| Coercive Field (E꜀) | 34 kV/cm | Pulsed Laser Deposition | [2] |

| 500 kV/cm | Sputtering with Pulsed Thermal Processing | [3] | |

| Dielectric Constant (εᵣ) | 320 (at 1 kHz) | Sputtering with Pulsed Thermal Processing | [3] |

| Dielectric Loss (tan δ) | 0.4 (at 1 kHz) | Sputtering with Pulsed Thermal Processing | [3] |

| DC Conductivity | 1 x 10⁻¹⁰ Ω⁻¹ cm⁻¹ | Sputtering with Pulsed Thermal Processing | [3] |

Optical Properties

Experimental Protocols

The fabrication and characterization of this compound thin films involve several key experimental techniques.

Thin Film Deposition

Several methods are employed for the deposition of this compound thin films, with pulsed laser deposition, sputtering, and the sol-gel method being the most common.

3.1.1 Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition is a versatile technique for growing high-quality oxide thin films.

-

Target Preparation: A stoichiometric PbNb₂O₆ ceramic target is prepared through solid-state reaction of high-purity PbO and Nb₂O₅ powders.

-

Deposition Chamber: The deposition is carried out in a high-vacuum chamber. A substrate, such as platinized silicon (Pt/Ti/SiO₂/Si) or sapphire, is mounted on a heater opposite the target.

-

Laser Ablation: A high-power pulsed excimer laser (e.g., KrF, 248 nm) is focused onto the rotating target. The laser energy ablates the target material, creating a plasma plume that expands towards the substrate.

-

Deposition Parameters:

-

Substrate Temperature: Maintained between 400°C and 600°C to promote the growth of the orthorhombic phase.[1]

-

Oxygen Pressure: A background oxygen pressure in the range of 10⁻² to 10⁻¹ mbar is maintained to ensure proper oxygen stoichiometry in the film.[2]

-

Laser Fluence and Repetition Rate: Typical values are 1-3 J/cm² and 5-10 Hz, respectively.

-

Target-Substrate Distance: Typically kept around 4-6 cm.[2]

-

3.1.2 RF Magnetron Sputtering

Sputtering is a widely used technique for large-area uniform film deposition.

-

Target: A ceramic PbNb₂O₆ target is used.

-

Sputtering Gas: A mixture of argon (Ar) and oxygen (O₂) is introduced into the chamber.

-

Deposition Process: A high-frequency voltage is applied to the target, creating a plasma. Ar ions bombard the target, ejecting target atoms which then deposit onto the substrate.

-

Deposition Parameters:

-

RF Power: Typically in the range of 50-150 W.

-

Sputtering Pressure: Maintained between 5-20 mTorr.

-

Ar/O₂ Ratio: The ratio of argon to oxygen is a critical parameter for controlling the film's stoichiometry.

-

Substrate Temperature: Similar to PLD, elevated temperatures are required to crystallize the film in the desired phase.

-

-

Post-Deposition Annealing: In some cases, films are deposited at lower temperatures and then subjected to a post-deposition annealing step, such as pulsed thermal processing, to crystallize the ferroelectric orthorhombic phase.[3]

3.1.3 Sol-Gel Method

The sol-gel technique is a chemical solution-based method that offers good control over stoichiometry.

-

Precursor Solution Preparation: Lead acetate (B1210297) [Pb(CH₃COO)₂] and niobium ethoxide [Nb(OC₂H₅)₅] are used as precursors. These are dissolved in a common solvent like 2-methoxyethanol (B45455) to form a stable precursor solution.

-

Spin Coating: The solution is dispensed onto a substrate (e.g., Pt/Ti/SiO₂/Si) which is then spun at a high speed (e.g., 3000 rpm) to create a uniform wet film.

-

Pyrolysis: The coated substrate is heated on a hot plate (e.g., at 300-400°C) to remove organic components.

-

Annealing: The film is annealed at a higher temperature (e.g., 600-700°C) in a furnace to crystallize the this compound phase. This spin-coating and heat-treatment cycle is repeated to achieve the desired film thickness.

Characterization Techniques

3.2.1 X-Ray Diffraction (XRD)

XRD is the primary tool for identifying the crystal structure and phase purity of the deposited films.

-

Instrumentation: A standard powder diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is used.

-

Scan Type: A θ-2θ scan is performed to identify the crystallographic phases present in the film by comparing the diffraction peak positions with standard JCPDS data for PbNb₂O₆.

-

Analysis: The presence of peaks corresponding to the orthorhombic phase and the absence of peaks from other phases (e.g., rhombohedral or pyrochlore) confirms the phase purity of the film.[1]

3.2.2 Scanning Electron Microscopy (SEM)

SEM is used to examine the surface morphology and microstructure of the thin films.

-

Instrumentation: A field-emission scanning electron microscope provides high-resolution images of the film surface.

-

Analysis: SEM images reveal information about the grain size, shape, and density of the film. A dense and uniform grain structure is generally desirable for good electrical properties.[1]

3.2.3 Ferroelectric Hysteresis (P-E Loop) Measurement

The ferroelectric properties are characterized by measuring the P-E hysteresis loop.

-

Sample Preparation: Top electrodes (e.g., platinum or gold) of a defined area are deposited on the surface of the this compound thin film to form a capacitor structure.

-

Instrumentation: A ferroelectric test system is used. This typically involves a function generator to apply a triangular or sinusoidal voltage waveform across the sample and a charge-to-voltage converter to measure the polarization.

-

Measurement: An alternating electric field is applied to the sample, and the resulting polarization is measured. Plotting polarization versus the electric field generates the hysteresis loop.

-

Data Extraction: The remanent polarization (Pᵣ) is the polarization at zero electric field, and the coercive field (E꜀) is the electric field required to switch the polarization.[4]

Visualizations

Experimental Workflow for this compound Thin Films

Caption: A generalized workflow for the synthesis and characterization of this compound thin films.

Conclusion

This technical guide has summarized the key physical properties of this compound thin films, with a focus on their structural and electrical characteristics. The successful fabrication of high-quality, phase-pure orthorhombic PbNb₂O₆ films is paramount for harnessing their excellent ferroelectric and piezoelectric properties. The provided experimental protocols for various deposition and characterization techniques serve as a foundation for researchers in the field. While the electrical properties are reasonably well-documented, further research is needed to fully elucidate the optical properties of this compound thin films to expand their potential applications in optoelectronic devices.

References

An In-depth Technical Guide to the Dielectric Constant Measurement of Lead Niobate

This technical guide provides a comprehensive overview of the methodologies and data associated with the measurement of the dielectric constant of lead niobate and its complex compounds. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the dielectric properties of these advanced ceramic materials.

Introduction to this compound Dielectrics

This compound-based ceramics are a class of ferroelectric materials exhibiting a wide range of dielectric properties that are highly dependent on their specific composition, crystal structure, and processing conditions. These materials, with the general formula Pb(Nb)O₃ or more complex stoichiometries, are of significant interest for applications such as capacitors, transducers, actuators, and sensors. Their dielectric behavior is characterized by a strong dependence on temperature and frequency, often displaying a diffuse phase transition, a hallmark of relaxor ferroelectrics.

Quantitative Dielectric Data

The dielectric properties of various this compound compositions are summarized in the table below. It is important to note that these values can be significantly influenced by factors such as synthesis method, sintering temperature, grain size, and the presence of dopants.[1][2][3]

| Material Composition | Dielectric Constant (εr) | Measurement Conditions | Curie Temperature (Tc) | Reference |

| Lead Magnesium Niobate (PMN) - Pure | ~18,000 | 1 kHz, Room Temperature | ~ -10 °C | [2] |

| PMN with 10% Lead Titanate (PT) | ~31,000 | 1 kHz, Room Temperature | - | [2] |

| Samarium-doped PMN-PT | 9,154 | - | - | [4] |

| Lead Potassium Niobate (PKN) - Pb₀.₉K₀.₂Nb₂O₆ | - | Measured from 20Hz–1MHz and 35–550°C | 518 °C | [5][6] |

| Praseodymium-doped PKN | 148.2 | 1 kHz, Room Temperature | 340 °C | |

| Lead Indium Niobate | 4,310 | 1 kHz, 40 °C | - | [7] |

| Lead Metaniobate - Pb(NbO₃)₂ | - | - | 570 °C | [8] |

Experimental Protocols for Dielectric Constant Measurement

The accurate determination of the dielectric constant of this compound ceramics requires a systematic experimental approach. The following protocol outlines the key steps from sample preparation to data acquisition.

Sample Preparation: Solid-State Reaction Method

-

Powder Synthesis: The constituent metal oxides or carbonates (e.g., PbO, Nb₂O₅, MgO) are weighed in stoichiometric amounts. For complex compositions like lead magnesium niobate, a two-stage calcination process (columbite method) is often employed to prevent the formation of undesirable pyrochlore (B1171951) phases.[2]

-

Mixing and Milling: The powders are intimately mixed, typically through ball milling in a suitable solvent (e.g., ethanol) for several hours to ensure homogeneity.

-

Calcination: The dried powder mixture is calcined at a high temperature (e.g., 800-1000 °C) for a specified duration to form the desired this compound compound.

-

Pellet Formation: The calcined powder is mixed with a binder (e.g., polyvinyl alcohol) and pressed into pellets of a specific diameter and thickness using a hydraulic press.[9]

-

Sintering: The green pellets are sintered at a higher temperature (e.g., 1100-1300 °C) to achieve high density. The sintering profile (heating rate, dwell time, and cooling rate) is critical in determining the final microstructure and dielectric properties.[3]

Electrode Application

For electrical measurements, conductive electrodes must be applied to the parallel faces of the sintered ceramic pellets.

-

Surface Preparation: The pellet faces are polished to ensure they are parallel and have a smooth surface.

-

Metallization: A conductive paste, typically silver, is applied to both faces of the pellet.[10] The paste is then fired at a temperature of around 600-800 °C to form adherent electrodes. Alternatively, sputtering thin films of gold or platinum can provide more uniform and reliable contacts.[11]

Dielectric Measurement Procedure

The dielectric constant is determined by measuring the capacitance of the prepared pellet.

-

Instrumentation Setup: The core instrumentation includes an LCR (Inductance, Capacitance, Resistance) meter, a programmable furnace or environmental chamber for temperature control, and a sample holder with electrical contacts.[12] A thermocouple placed near the sample is used for accurate temperature measurement.

-

Sample Mounting: The electroded pellet is placed in the sample holder, ensuring good electrical contact between the probes and the pellet's electrodes.

-

Data Acquisition:

-

The LCR meter is set to the desired measurement frequency (or a range of frequencies).

-

The furnace is programmed to ramp the temperature over the desired range, typically at a slow rate (e.g., 1-2 °C/minute) to ensure thermal equilibrium.[12]

-

The capacitance (C) and dielectric loss (tan δ) are recorded as a function of temperature at each specified frequency.[12]

-

-

Calculation of Dielectric Constant: The relative dielectric constant (εr) is calculated from the measured capacitance using the parallel plate capacitor formula:[13]

εr = (C * d) / (ε₀ * A)

where:

-

C is the measured capacitance in Farads.

-

d is the thickness of the pellet in meters.

-

A is the area of the electrode in square meters.

-

ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).

-

Visualizing the Experimental Workflow

The logical flow of the experimental procedure for measuring the dielectric constant of this compound is illustrated in the following diagram.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of dielectric properties of lead-magnesium niobate ceramics (Journal Article) | OSTI.GOV [osti.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ferroelectric Properties of Lead Metaniobate | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. novocontrol.de [novocontrol.de]

- 12. physics.stackexchange.com [physics.stackexchange.com]

- 13. smart.dhgate.com [smart.dhgate.com]

ferroelectric properties of lead niobate ceramics

An In-depth Technical Guide to the Ferroelectric Properties of Lead Niobate Ceramics

Introduction

This compound ceramics represent a significant class of functional materials, primarily known for their robust ferroelectric, piezoelectric, and dielectric properties. These materials are centered around compounds containing lead (Pb) and niobium (Nb) oxides. While pure lead metaniobate (PbNb₂O₆) exhibits ferroelectricity, the most prominent and technologically significant members of this family are complex lead niobates with a perovskite structure, such as lead magnesium niobate (Pb(Mg₁/₃Nb₂/₃)O₃ or PMN) and its solid solutions with lead titanate (PbTiO₃ or PT).[1][2][3][4] These materials, particularly PMN-PT, are classified as relaxor ferroelectrics, which are distinguished by a broad, frequency-dependent dielectric maximum, making them suitable for a wide array of applications including capacitors, actuators, transducers, and sensors.[1][4][5][6] This guide provides a technical overview of the synthesis, structure, and , with a focus on the perovskite-type relaxors that dominate current research and applications.

Crystal Structure and the Origin of Ferroelectricity

The majority of technologically important this compound ceramics adopt the perovskite crystal structure with the general formula ABO₃. In this structure, the 'A' site is occupied by the lead ion (Pb²⁺), while the 'B' site is statistically occupied by different cations, such as Mg²⁺ and Nb⁵⁺.[7] The ferroelectric properties arise from the spontaneous alignment of electric dipoles within the crystal lattice. In the paraelectric state, typically at high temperatures, the crystal structure is cubic and centrosymmetric, possessing no net dipole moment. Upon cooling through a transition temperature (the Curie temperature, Tₘ), the crystal undergoes a phase transition to a lower symmetry structure (e.g., tetragonal, rhombohedral, or monoclinic), allowing for the displacement of cations from their high-symmetry positions.[8][9] This displacement creates permanent electric dipoles, which can be reoriented by an external electric field, a hallmark of ferroelectricity.

Caption: Ideal cubic perovskite (ABO₃) crystal structure.

Synthesis and Fabrication Protocols

The synthesis of this compound ceramics, particularly complex perovskites like PMN, requires careful control to achieve a pure perovskite phase and avoid the formation of a stable but non-ferroelectric pyrochlore (B1171951) phase.[10][11] The columbite precursor method is a widely adopted and effective technique for this purpose.

Experimental Protocol: Columbite Precursor Method for PMN-PT Synthesis

This two-stage calcination process is designed to first form a stable B-site precursor before reacting it with the lead source, which minimizes the formation of the undesirable pyrochlore phase.

-

B-Site Precursor Synthesis:

-

High-purity magnesium oxide (MgO) and niobium pentoxide (Nb₂O₅) powders are weighed in stoichiometric amounts.

-

The powders are intimately mixed, typically via ball milling in a solvent like ethanol (B145695) for 12-24 hours to ensure homogeneity.

-

The dried mixture is calcined at a high temperature, generally between 1000°C and 1200°C for 2-4 hours, to form the columbite phase, MgNb₂O₆.

-

The resulting columbite powder is milled again to reduce particle size.

-

-

Perovskite Phase Formation:

-

The synthesized MgNb₂O₆ powder is mixed with stoichiometric amounts of lead(II) oxide (PbO) and titanium(IV) oxide (TiO₂) powders, corresponding to the desired PMN-PT composition. A slight excess of PbO (1-2 mol%) is often added to compensate for its volatilization during sintering.

-

The mixture is ball-milled again to ensure homogeneity.

-

This final mixture is calcined at a lower temperature, typically between 800°C and 900°C for 2-4 hours, to form the perovskite PMN-PT powder.

-

-

Ceramic Fabrication:

-

The synthesized perovskite powder is mixed with an organic binder, such as polyvinyl alcohol (PVA), to aid in granulation.

-

The granulated powder is uniaxially pressed into pellets of the desired shape (e.g., discs).

-

The binder is slowly burned out by heating the pellets to around 500-600°C for several hours.

-

The pellets are then sintered at a high temperature, typically ranging from 1150°C to 1250°C for 2-6 hours.[12][13] To prevent lead loss, sintering is often carried out in a sealed crucible with a lead-rich atmosphere, created by using a sacrificial powder of the same composition or PbZrO₃.[10]

-

Caption: Experimental workflow for this compound ceramic synthesis.

Quantitative Ferroelectric and Related Properties

The properties of this compound ceramics are highly dependent on their composition, crystal structure, and microstructure (e.g., grain size).[14] Solid solutions, such as adding PbTiO₃ to PMN, are often used to shift the Curie temperature and enhance piezoelectric properties near a morphotropic phase boundary (MPB).[5][15]

Data Presentation

The following tables summarize key quantitative data for various this compound ceramic systems reported in the literature.

Table 1: Dielectric Properties of Selected this compound Ceramics

| Material Composition | Dielectric Constant (εr, at Tₘ, 1 kHz) | Curie Temp. (Tₘ, °C) | Notes |

| Pure PMN | ~18,000 | ~ -7 | Prototypical relaxor ferroelectric.[1][11][14][16] |

| PMN - 10% PT | ~31,000 | N/A | Dielectric constant is 50% larger than previously reported values.[11][14][16][17] |

| 0.2PNN - 0.8PZT | ~22,016 | 278 | Prepared by a two-stage sintering technique.[18] |

| Sm-doped PMN-PT (w=0.5) | ~30,192 | 81 | Exhibits relaxor properties with a diffuse phase transition.[7][19] |

| PIN-PMN-PT | N/A | < 100 | Used for whispering gallery mode resonators.[20] |

Table 2: Piezoelectric Properties of Selected this compound Ceramics

| Material Composition | Piezoelectric Coefficient (d₃₃, pC/N) | Planar Coupling (kₚ) | Notes |

| PMN-0.3PT | ~200 | N/A | Synthesized by solid-state reaction for energy harvesting.[21] |

| 0.68PMN-0.32PT + LiF | 623 | 0.64 | LiF acts as a sintering aid, improving properties.[13] |

| Sm-doped PMN-PT (w=0.5) | 1103 | 0.66 | Achieved by sintering a mixture of two crystalline phases.[7][19] |

| Lead Potassium Niobate | N/A | N/A | Exhibits large electromechanical coupling factors (y-cut: 0.73, z-cut: 0.59).[22] |

| (Na₀.₅K₀.₅)NbO₃ (Lead-Free) | 146 | N/A | Consolidated by spark plasma sintering at a low temperature (850°C).[23] |

Characterization Protocols

To evaluate the performance of this compound ceramics, a suite of characterization techniques is employed to measure their structural, dielectric, and ferroelectric properties.

Experimental Protocol: Structural and Microstructural Analysis

-

X-Ray Diffraction (XRD): Used to confirm the formation of the desired perovskite phase and to check for the presence of any secondary phases like pyrochlore.[10][12] The analysis is typically performed on powdered samples using Cu-Kα radiation. Rietveld refinement can be used for detailed structural analysis, including lattice parameters and phase fractions.[7]

-

Scanning Electron Microscopy (SEM): Employed to observe the microstructure of the sintered ceramics.[12] Samples are typically polished and thermally etched to reveal grain boundaries. SEM images provide information on grain size, grain size distribution, and porosity, all of which significantly impact the material's properties.

Experimental Protocol: Dielectric and Ferroelectric Measurements

-

Dielectric Spectroscopy: The dielectric constant (εr) and dielectric loss (tan δ) are measured as a function of temperature and frequency. An LCR meter is used to measure the capacitance of a poled, electroded ceramic disc placed in a temperature-controlled furnace. These measurements are crucial for identifying the Curie temperature (Tₘ) and characterizing the relaxor behavior (frequency dispersion of the εr peak).[7]

-

Ferroelectric Hysteresis (P-E Loop) Measurement: The relationship between polarization (P) and electric field (E) is measured using a Sawyer-Tower circuit or a modern ferroelectric tester. A high-voltage AC signal is applied to the sample, and the resulting charge is measured. The P-E loop provides key ferroelectric parameters: the remanent polarization (Pᵣ), spontaneous polarization (Pₛ), and coercive field (E₋).

Structure-Property Relationships

The are not intrinsic but are strongly influenced by both compositional and microstructural factors. Understanding these relationships is key to designing materials with tailored performance.

-

Composition and Doping: The addition of PbTiO₃ (PT) to relaxors like PMN generally increases the Curie temperature and enhances piezoelectric properties, especially near the morphotropic phase boundary (MPB), where multiple phases coexist.[5] Doping with elements like Samarium (Sm) can create vacancies in the lattice, which facilitates domain wall motion and leads to significantly enhanced piezoelectric coefficients.[7]

-

Microstructure: The dielectric constant of PMN ceramics has been shown to increase with sintering temperature, which corresponds to an increase in grain size.[14][16] This is often attributed to the presence of low-permittivity grain boundaries, whose relative volume decreases as grains grow.[14] Therefore, achieving a dense ceramic with a uniform and controlled grain size is critical for optimizing electrical properties.[18]

Caption: Relationship between synthesis, structure, and properties.

References

- 1. research.physics.illinois.edu [research.physics.illinois.edu]

- 2. Lead magnesium niobate - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Lead magnesium niobate | chemical compound | Britannica [britannica.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Piezoelectric properties of lead magnesium niobate-lead titanate ceramics with lithium salts sintering aids - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 14. pure.psu.edu [pure.psu.edu]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Dielectric properties of lead-magnesium niobate ceramics (Journal Article) | OSTI.GOV [osti.gov]

- 17. pure.psu.edu [pure.psu.edu]

- 18. tandfonline.com [tandfonline.com]

- 19. Samarium-doped lead magnesium niobate-lead titanate ceramics fabricated by sintering the mixture of two different crystalline phases | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 20. pubs.aip.org [pubs.aip.org]

- 21. [2205.04313] Structural and electromechanical characterization of lead magnesium niobate-lead titanate (PMN-0.3PT) piezoceramic for energy harvesting applications [arxiv.org]

- 22. pubs.aip.org [pubs.aip.org]

- 23. Low temperature consolidated lead-free ferroelectric niobate ceramics with improved electrical properties | Journal of Materials Research | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Phase Transition Temperatures of Lead Niobate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition temperatures of lead niobate (PbNb₂O₆), a ferroelectric material with significant potential for high-temperature applications. This document summarizes key quantitative data, details common experimental protocols for characterization, and presents visual diagrams to illustrate the phase transition pathways and experimental workflows.

Introduction to this compound and its Phases

This compound (PbNb₂O₆) is a versatile ceramic material known for its piezoelectric and ferroelectric properties, particularly its high Curie temperature. It primarily exists in three crystalline phases: a non-piezoelectric rhombohedral phase, a metastable ferroelectric orthorhombic phase, and a paraelectric tetragonal phase.[1][2] The transition between these phases is critical to the material's functionality and is highly dependent on the synthesis and thermal history of the sample. The orthorhombic phase is of particular interest for high-temperature applications due to its piezoelectric properties that persist at elevated temperatures.[2][3]

Phase Transition Temperatures of this compound

The phase transitions in this compound are characterized by distinct temperature ranges at which the crystal structure changes. The most significant of these is the ferroelectric to paraelectric transition, which is associated with the Curie temperature (Tc).

| Phase Transition | Temperature (°C) | Notes |

| Orthorhombic to Tetragonal | > 570 | This is the primary ferroelectric to paraelectric phase transition, also known as the Curie temperature.[3] At this temperature, the material loses its spontaneous polarization and piezoelectric properties. |

| Tetragonal to Orthorhombic | Quenching from high temperature | The ferroelectric orthorhombic phase is metastable and is typically obtained by rapid cooling (quenching) from the high-temperature tetragonal phase.[1][2] |

| Tetragonal to Rhombohedral | Slow cooling from high temperature | Slow cooling from the tetragonal phase results in the formation of the stable, non-piezoelectric rhombohedral phase.[1][2] |

It is important to note that the exact transition temperatures can be influenced by factors such as stoichiometry, doping, and internal stresses within the ceramic material.

Experimental Protocols for Characterization

The determination of phase transition temperatures in this compound relies on several key experimental techniques. The following sections detail the generalized methodologies for these experiments.

High-Temperature X-ray Diffraction (HT-XRD)

High-Temperature X-ray Diffraction is a primary technique used to identify the crystal structure of this compound at different temperatures and to pinpoint the phase transition points.

Methodology:

-

Sample Preparation: A powdered sample of this compound is prepared and mounted on a high-temperature stage within the XRD instrument.

-

Heating Program: The sample is heated in a controlled manner, typically at a constant rate (e.g., 5-10°C/min), to the desired temperature range, which for the orthorhombic to tetragonal transition is typically from room temperature to above 600°C.

-

Data Acquisition: XRD patterns are collected at various temperature intervals during heating and cooling cycles.

-

Data Analysis: The diffraction patterns are analyzed to identify the Bragg peaks corresponding to the orthorhombic and tetragonal phases. The disappearance of orthorhombic peaks and the appearance of tetragonal peaks with increasing temperature indicates the phase transition. The lattice parameters are also calculated from the peak positions to observe changes in the unit cell dimensions across the transition.

Dielectric Spectroscopy

Dielectric spectroscopy measures the dielectric properties of a material as a function of temperature and frequency. The Curie temperature is identified by a distinct peak in the dielectric constant.

Methodology:

-

Sample Preparation: A dense ceramic pellet of this compound is prepared by sintering. The parallel surfaces of the pellet are coated with a conductive material (e.g., silver paste) to form electrodes.

-

Measurement Setup: The sample is placed in a furnace with electrical connections to a dielectric analyzer or an LCR meter.

-

Temperature and Frequency Sweep: The dielectric constant and dielectric loss are measured over a range of temperatures (e.g., room temperature to 600°C) and frequencies (e.g., 1 kHz to 1 MHz).

-

Data Analysis: The temperature at which the dielectric constant reaches its maximum value is identified as the Curie temperature (Tc). The frequency dependence of the dielectric peak can also provide insights into the nature of the phase transition.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.

Methodology:

-

Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is weighed and sealed in a sample pan (e.g., aluminum or platinum). An empty pan is used as a reference.

-

Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which includes heating and cooling cycles at a constant rate (e.g., 10°C/min) through the expected transition temperature range.

-

Data Acquisition: The DSC instrument records the heat flow to or from the sample relative to the reference.

-

Data Analysis: The resulting DSC curve is analyzed to identify peaks corresponding to phase transitions. An endothermic peak on heating indicates the absorption of heat during the transition (e.g., orthorhombic to tetragonal), and an exothermic peak on cooling indicates the release of heat. The peak temperature provides the transition temperature.[4][5][6]

Visualizing Phase Transitions and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the phase transition pathway of this compound and a typical experimental workflow for its characterization.

Caption: Phase transitions of this compound as a function of thermal processing.

Caption: Workflow for characterizing this compound's phase transitions.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. High Temperature XRD of Phase Transition in Piezoelectric PbNb2O6 across its Curie temperature – Material Science Research India [materialsciencejournal.org]

- 4. qualitest.ae [qualitest.ae]

- 5. infinitalab.com [infinitalab.com]

- 6. linseis.com [linseis.com]

An In-depth Technical Guide to the Crystal Growth of Lead Magnesium Niobate (PMN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the state-of-the-art methods for the crystal growth of lead magnesium niobate (Pb(Mg₁/₃Nb₂/₃)O₃, or PMN), a relaxor ferroelectric material with significant applications in transducers, actuators, and electro-optic devices. This document details the core principles and experimental protocols for the primary growth techniques, presents quantitative data for comparative analysis, and visualizes key processes to facilitate a deeper understanding of the complex mechanisms involved in producing high-quality PMN single crystals.

Introduction to PMN Crystal Growth

Lead magnesium niobate is a perovskite-structured material renowned for its exceptionally high dielectric constant and piezoelectric properties, particularly when in solid solution with lead titanate (PbTiO₃), forming PMN-PT. The growth of large, high-quality single crystals of PMN and PMN-PT is crucial for leveraging these properties in advanced technological applications. However, the synthesis of PMN crystals is fraught with challenges, primarily the incongruent melting behavior and the propensity for the formation of a stable, non-ferroelectric pyrochlore (B1171951) phase (Pb₃Nb₂O₈).

Successful crystal growth strategies for PMN are centered around circumventing these issues, primarily through melt growth and solution growth techniques. The most commercially successful method to date is the modified Bridgman technique, which allows for the growth of large boules directly from a stoichiometric melt.[1] Other significant methods include the flux growth (or high-temperature solution growth) and the Czochralski method, each with its own set of advantages and challenges.

A persistent issue in the melt growth of PMN-PT solid solutions is compositional segregation, where the concentration of PbTiO₃ (PT) varies along the length of the grown crystal.[1] This inhomogeneity can significantly impact the uniformity of the material's dielectric and piezoelectric properties. Techniques such as the continuous-feeding Bridgman method have been developed to address this challenge.

This guide will delve into the experimental specifics of these key growth methods, providing the necessary data and process workflows to aid researchers in the successful synthesis of high-quality PMN single crystals.

Precursor Preparation: The Columbite Method to Avoid Pyrochlore Phase

A critical prerequisite for the successful growth of perovskite PMN is the suppression of the stable pyrochlore phase. The direct reaction of the constituent oxides (PbO, MgO, and Nb₂O₅) often leads to the formation of this undesirable phase. The most effective strategy to circumvent this is the two-step columbite precursor method.

In this process, MgO and Nb₂O₅ are pre-reacted to form the columbite structure MgNb₂O₆. This intermediate compound is then reacted with PbO to form the desired perovskite PMN phase. This method is widely adopted as it significantly reduces the formation of the pyrochlore phase.[2]

Below is a logical diagram illustrating the phase formation pathways in PMN synthesis, highlighting the role of the columbite method.

References

understanding relaxor ferroelectricity in lead niobate

An In-Depth Technical Guide to Relaxor Ferroelectricity in Lead Niobate Perovskites

Executive Summary

Relaxor ferroelectrics represent a unique class of dielectric materials characterized by a broad, frequency-dependent maximum in dielectric permittivity, distinguishing them from the sharp phase transitions seen in normal ferroelectrics. This behavior is rooted in nanoscale structural and chemical heterogeneities, particularly the formation of polar nanoregions (PNRs). Lead-based niobate perovskites, such as Lead Magnesium Niobate (Pb(Mg₁/₃Nb₂/₃)O₃, PMN) and its solid solutions with Lead Titanate (PbTiO₃, PT), are archetypal relaxors that exhibit exceptionally high dielectric and piezoelectric properties. These properties make them critical materials for applications ranging from multilayer ceramic capacitors (MLCCs) to high-performance ultrasonic transducers and actuators. This guide provides a comprehensive overview of the core mechanisms governing relaxor ferroelectricity in lead niobates, details key experimental methodologies for their synthesis and characterization, presents quantitative data on their properties, and explores the impact of compositional modifications.

Introduction to Relaxor Ferroelectricity

Normal ferroelectric materials exhibit a sharp phase transition at a specific Curie temperature (T_c), marked by a distinct peak in the dielectric constant. Above T_c, the material is paraelectric and possesses no spontaneous polarization. In contrast, relaxor ferroelectrics display a diffuse phase transition over a wide temperature range.[1]

Key Characteristics of Relaxor Ferroelectrics:

-

Broad Dielectric Peak: The real part of the dielectric permittivity (ε') shows a broad maximum as a function of temperature.[2]

-

Frequency Dispersion: The temperature of the dielectric maximum (T_m) increases, and the magnitude of the peak decreases as the measurement frequency increases.[3] This behavior is a hallmark of the relaxor state.

-

Polar Nanoregions (PNRs): Below a certain temperature, known as the Burns temperature (T_B), local, randomly oriented polar nanoregions form within a non-polar matrix. These PNRs are the origin of the relaxor behavior.[1][4][5]

-

Slim Hysteresis Loops: Unlike the square-shaped polarization-electric field (P-E) loops of normal ferroelectrics, relaxors typically exhibit slim, constricted hysteresis loops with low remnant polarization (P_r).[6][7]

Prominent this compound systems include PMN, Lead Zinc Niobate (Pb(Zn₁/₃Nb₂/₃)O₃, PZN), and their solid solutions like PMN-PT and PZN-PT.[3][8] These materials, especially in single-crystal form, are renowned for their giant piezoelectric response, making them vital for advanced technological applications.[9][10]

The Core Mechanism: Polar Nanoregions (PNRs)

The defining feature of relaxor ferroelectrics is the presence of PNRs. The emergence and dynamics of these regions govern the material's unique dielectric and electromechanical properties.

-

Origin of PNRs: The formation of PNRs is attributed to compositional fluctuations and charge disorder on the B-site of the ABO₃ perovskite lattice.[3][7] In PMN, the random distribution of Mg²⁺ and Nb⁵⁺ ions creates localized random electric fields, which favor the formation of small, isolated polar domains rather than long-range ferroelectric order.[1]

-

The Burns Temperature (T_B): PNRs begin to appear upon cooling below the Burns temperature, which is significantly higher than T_m.[1][11] This onset can be detected by deviations from the Curie-Weiss law in the inverse dielectric permittivity or changes in the optical refractive index.[12]

-

PNR Dynamics and Freezing: As the temperature is lowered towards T_m, the PNRs grow in size and their dynamics slow down. The frequency-dependent dielectric maximum is a result of the slowing down of polarization fluctuations associated with the PNRs. This dynamic behavior often follows the Vogel-Fulcher relationship, which describes a glassy freezing process where the PNRs become kinetically frozen at a specific freezing temperature (T_f).[13][14][15]

-

Chemically Ordered Regions (CORs): In some systems like PMN, another type of nanodomain, a chemically ordered region (COR), can coexist and compete with the PNRs.[3] An increase in the size of these non-polar CORs can interfere with the growth of PNRs, leading to an enhancement of relaxor-like behavior.[3][11]

Material Properties and Characterization

The unique nanoscale structure of this compound relaxors gives rise to their remarkable macroscopic properties.

Dielectric Properties

The most prominent feature of relaxor ferroelectrics is their dielectric response. The broad permittivity peak and strong frequency dispersion are defining characteristics. Doping can significantly alter these properties; for instance, adding La³⁺ to PMN broadens the dielectric peak, decreases its maximum value, and enhances the relaxor behavior.[3]

| Material System | Measurement Frequency | T_m (K) | Max Dielectric Permittivity (ε'_max) | Vogel-Fulcher Freezing Temp (T_f) (K) | Reference |

| Pb(Mg₁/₃Nb₂/₃)O₃ (PMN) | 1 kHz | ~266 K | ~30,000 | - | [3] |

| 0.9Pb(Mg₁/₃Nb₂/₃)O₃-0.1PbTiO₃ | 0.1 kHz | ~313 K | >25,000 | 291.5 K | [13][14] |

| 0.9Pb(Mg₁/₃Nb₂/₃)O₃-0.1PbTiO₃ | 100 kHz | ~328 K | ~20,000 | 291.5 K | [14] |

| 0.24PIN-0.45PMN-0.31PT | 1 mHz | Room Temp | ~2890 | - | [16] |

| La³⁺-doped PMN (3%) | 1 kHz | ~250 K | ~12,000 | - | [3] |

| La³⁺-doped PMN (10%) | 1 kHz | ~200 K | ~4,000 | - | [3] |

Table 1: Summary of dielectric properties for selected this compound-based relaxor ferroelectrics.

Piezoelectric and Electrostrictive Properties

Solid solutions of lead niobates with PbTiO₃, particularly near the morphotropic phase boundary (MPB), exhibit giant electromechanical responses. This is attributed to the presence of PNRs, which facilitates easy polarization rotation under an applied electric field.

| Material System | Property | Value | Conditions | Reference |

| PMN-PT (~30% PT) | Electrostrictive Strain | ~0.15% | 10 kV/cm field | [9] |

| Selected PMN-PT | Effective Piezoelectric Coefficient (d₃₃) | > 1,800 pC/N | Induced state with bias field | [9] |

| 0.25PIN-0.44PMN-0.31PT | Remnant Polarization (P_r) | 25.70 µC/cm² | 11 kV/cm field | [16] |

| 0.25PIN-0.44PMN-0.31PT | Coercive Field (E_c) | 2.93 kV/cm | 11 kV/cm field | [16] |

Table 2: Electromechanical properties of selected this compound-based relaxor ferroelectrics.

Experimental Protocols

The synthesis and characterization of this compound relaxors require precise control to achieve the desired phase and properties, primarily avoiding the formation of a stable pyrochlore (B1171951) phase which degrades ferroelectric performance.

Synthesis Methodologies

5.1.1 Solid-State Reaction (Columbite Method): This is a widely used technique for producing polycrystalline ceramic samples.[6] To prevent the formation of the lead-based pyrochlore phase, a two-stage calcination process, often called the columbite method, is employed.

-

Step 1 (Columbite Formation): The B-site precursor oxides (e.g., MgO and Nb₂O₅) are reacted first at a high temperature (~1000 °C) to form a stable columbite phase (e.g., MgNb₂O₆).

-

Step 2 (Perovskite Formation): The pre-reacted columbite is then mixed with the A-site precursor (e.g., PbO) and calcined at a lower temperature (800-900 °C) to form the final perovskite phase.

-

Sintering: The calcined powder is pressed into pellets and sintered at higher temperatures (900-1280 °C) to achieve high density.[6][17]

5.1.2 Single Crystal Growth (Modified Bridgman Method): To realize the full potential of their electromechanical properties, large single crystals are necessary. The modified Bridgman method is a common technique.[10][16]

-

Precursor Synthesis: A high-purity polycrystalline powder of the desired composition is synthesized, typically via the solid-state route.

-

Crystal Growth: The powder is loaded into a platinum crucible, melted at high temperature, and then slowly lowered through a temperature gradient. Crystal growth occurs from a seed crystal (if used) or via spontaneous nucleation at the cooler end of the crucible.

Characterization Techniques

5.2.1 Dielectric Spectroscopy: This is the fundamental technique for identifying relaxor behavior.

-